Cas no 2138124-73-7 (3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol)

3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol is a structurally complex cyclohexanol derivative featuring a 4-methylpiperidine and propyl substituent. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its stereochemical diversity and functional group compatibility. The presence of both piperidine and hydroxyl groups enhances its versatility as an intermediate in synthetic chemistry, enabling further derivatization for bioactive molecule development. Its lipophilic propyl chain may influence solubility and membrane permeability, making it relevant for drug discovery applications. The compound's rigid cyclohexane backbone provides conformational stability, while the methylpiperidine moiety offers opportunities for targeted interactions in receptor-based studies. Proper handling and storage are recommended due to its reactive functional groups.
3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol structure
2138124-73-7 structure
Product Name:3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol
CAS No:2138124-73-7
MF:C15H29NO
MW:239.396864652634
CID:5982356
PubChem ID:165492097
Update Time:2025-05-20

3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1160566
    • 3-(4-methylpiperidin-1-yl)-4-propylcyclohexan-1-ol
    • 2138124-73-7
    • 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol
    • Inchi: 1S/C15H29NO/c1-3-4-13-5-6-14(17)11-15(13)16-9-7-12(2)8-10-16/h12-15,17H,3-11H2,1-2H3
    • InChI Key: YZQBXGJUWIYMAD-UHFFFAOYSA-N
    • SMILES: OC1CCC(CCC)C(C1)N1CCC(C)CC1

Computed Properties

  • Exact Mass: 239.224914549g/mol
  • Monoisotopic Mass: 239.224914549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 23.5Ų

3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol Pricemore >>

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Additional information on 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol

Introduction to 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol (CAS No. 2138124-73-7)

3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol is a compound of significant interest in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered attention for its potential applications in drug discovery and development. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2138124-73-7, features a cyclohexane ring substituted with a propyl group at the 4-position and an N-methylpiperidine moiety at the 3-position. The presence of these functional groups imparts distinct chemical and pharmacological properties, making it a valuable candidate for further investigation.

The structural composition of 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol suggests a high degree of molecular complexity, which can influence its interactions with biological targets. The cyclohexane ring provides a rigid scaffold, while the propyl group introduces hydrophobicity, whereas the N-methylpiperidine moiety is known for its ability to enhance binding affinity to certain biological receptors. This combination of features makes the compound a promising candidate for exploring novel therapeutic interventions.

In recent years, there has been growing interest in the development of small molecules that can modulate neurological and cardiovascular functions. The N-methylpiperidine moiety, in particular, is frequently incorporated into drug candidates due to its ability to improve pharmacokinetic properties and binding affinity to central nervous system (CNS) receptors. Studies have shown that derivatives of piperidine are effective in treating conditions such as depression, anxiety, and pain management. The propyl-substituted cyclohexane ring in 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol further enhances its potential as a pharmacophore by contributing to the molecule's solubility and metabolic stability.

Current research in medicinal chemistry emphasizes the importance of rational drug design, where structural modifications are made to optimize efficacy and minimize side effects. The compound 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol aligns well with this approach, as its structural features can be tailored to target specific biological pathways. For instance, modifications to the cyclohexane ring or the piperidine moiety could enhance binding to enzymes or receptors involved in metabolic disorders or neurodegenerative diseases.

One of the most compelling aspects of 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol is its potential in addressing unmet medical needs. With advancements in computational chemistry and high-throughput screening techniques, researchers can rapidly evaluate the biological activity of this compound. Preliminary studies have suggested that it may exhibit inhibitory effects on certain enzymes implicated in inflammation and oxidative stress, which are key mechanisms in chronic diseases such as arthritis and neurodegenerative disorders.

The synthesis of 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol presents an intriguing challenge for organic chemists due to its complex stereochemistry. The introduction of both propyl and N-methylpiperidine substituents requires precise control over reaction conditions to ensure high yield and purity. Recent advances in catalytic methods have enabled more efficient synthetic routes, reducing the number of steps required and minimizing byproduct formation. These improvements are crucial for scaling up production and conducting further preclinical evaluations.

In conclusion, 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol (CAS No. 2138124-73-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features offer promising avenues for developing new therapeutic agents targeting various diseases. As research continues to uncover new biological targets and synthetic methodologies, compounds like this one will play a pivotal role in shaping the future of drug discovery and development.

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